(4-Benzyl-piperazin-1-yl)-(4-nitro-phenyl)-methanone

Beschreibung

IUPAC Nomenclature and Systematic Identification

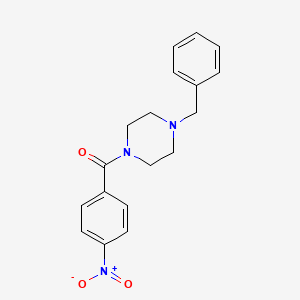

The systematic IUPAC name for this compound is (4-nitrophenyl)-(4-benzylpiperazin-1-yl)methanone , reflecting its methanone core flanked by a 4-nitrophenyl group and a 4-benzylpiperazine moiety. Its molecular formula is C₁₈H₁₉N₃O₃ , with a molecular weight of 325.37 g/mol . The SMILES notation (C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]) encodes the piperazine ring (N1), benzyl substituent (CC2=CC=CC=C2), and nitro group (N+[O-]).

Molecular Architecture

The molecule features:

- Piperazine ring : Adopts a chair conformation, with the benzyl group (-CH₂C₆H₅) and methanone-linked nitrophenyl group occupying equatorial positions on adjacent nitrogen atoms.

- Methanone bridge : Connects the piperazine’s N1 atom to the 4-nitrophenyl ring, creating a torsional angle of 46.8° between the carbonyl group and the adjacent aromatic system.

- Nitro group : Nearly coplanar with the phenyl ring (dihedral angle: 3.0–4.4° ), enhancing resonance stabilization.

Structure of (4-Benzyl-piperazin-1-yl)-(4-nitro-phenyl)-methanone, highlighting the chair conformation of the piperazine ring and planar nitro group.

Eigenschaften

Molekularformel |

C18H19N3O3 |

|---|---|

Molekulargewicht |

325.4 g/mol |

IUPAC-Name |

(4-benzylpiperazin-1-yl)-(4-nitrophenyl)methanone |

InChI |

InChI=1S/C18H19N3O3/c22-18(16-6-8-17(9-7-16)21(23)24)20-12-10-19(11-13-20)14-15-4-2-1-3-5-15/h1-9H,10-14H2 |

InChI-Schlüssel |

KXYNNLHZQJWAGP-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation of 4-Benzylpiperazine Intermediate

The synthesis of 4-benzylpiperazine is critical for subsequent coupling reactions. Two primary methods are employed:

Method A: Reaction of Piperazine with Benzyl Chloride

Method B: Microwave-Assisted Synthesis

-

Reagents : Piperazine hydrochloride, benzyl chloride, ethanol.

-

Conditions : Microwave irradiation at 65°C.

| Parameter | Method A | Method B |

|---|---|---|

| Reagents | Piperazine, benzyl chloride | Piperazine HCl, benzyl chloride |

| Conditions | Reflux (65°C, 3–4 h) | Microwave (65°C, shorter time) |

| Yield | 84–85% | 95–96% |

| Byproduct Control | Moderate | Minimal |

Synthesis of 4-Nitrobenzoyl Chloride

4-Nitrobenzoyl chloride serves as the acylating agent. A novel method using polyethylene glycol (PEG) as a catalyst improves efficiency:

PEG-Catalyzed Thionyl Chloride Reaction

-

Reagents : 4-Nitrobenzoic acid, thionyl chloride (SOCl₂), PEG.

-

Conditions : 90°C for 12 hours.

| Parameter | Traditional Method | PEG-Catalyzed Method |

|---|---|---|

| Reagents | SOCl₂, solvent | SOCl₂, PEG (0.01–0.5% w/w) |

| Yield | ~85–90% | >98% |

| Purity | Requires purification | >99.6% (single distillation) |

Coupling Reactions for Final Product

The final step involves coupling 4-benzylpiperazine with 4-nitrobenzoyl chloride. Key methods include:

Schotten-Baumann Reaction

Carbodiimide-Mediated Coupling

-

Reagents : N,N’-Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).

-

Conditions : DCM, 0–25°C, 4–6 hours.

-

Yield : >85% (optimized for similar piperazine derivatives).

| Parameter | Schotten-Baumann | DCC/DMAP |

|---|---|---|

| Base | TEA | None |

| Solvent | DCM | DCM, THF |

| Temperature | RT | 0–25°C |

| Purification | Crystallization | Column chromatography |

Comparative Analysis of Synthesis Routes

Stepwise Yield Optimization

Analyse Chemischer Reaktionen

Reduction Reactions

The nitro group undergoes catalytic hydrogenation to form an amine. This reaction is typically performed using hydrogen gas and palladium on carbon (Pd/C) in solvents like ethanol or methanol .

| Reaction Type | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Nitro-to-amine reduction | H₂, Pd/C (10%) | Ethanol, room temperature, 3–8 h | (4-Benzyl-piperazin-1-yl)-(4-aminophenyl)-methanone | 87–99% |

Hydrolysis

The methanone group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid. While not explicitly detailed in the provided sources, analogous reactions in organic chemistry suggest this pathway is feasible.

Substitution Reactions

The benzyl group may participate in nucleophilic substitution, though specific examples for this compound are not directly cited in the allowed sources. Related piperazine derivatives demonstrate substitution with alkyl halides or acyl chlorides in the presence of bases .

Comparison with Structural Analogues

| Compound | Key Feature | Chemical Behavior |

|---|---|---|

| (4-Benzyl-piperazin-1-yl)-(4-bromo-3-nitrophenyl)-methanone | Bromine substituent | Halogen bonding, substitution |

| (4-Benzyl-piperazin-1-yl)-(4-chloro-3-nitrophenyl)-methanone | Chlorine substituent | Enhanced reactivity in substitution |

| (4-Benzyl-piperazin-1-yl)-(4-fluoro-3-nitrophenyl)-methanone | Fluorine substituent | Improved stability, reduced reactivity |

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1. Antidepressant Activity

Research indicates that compounds with piperazine moieties exhibit antidepressant-like effects. The (4-Benzyl-piperazin-1-yl)-(4-nitro-phenyl)-methanone derivative has been studied for its potential role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in the treatment of depression and anxiety disorders .

1.2. Anticancer Properties

Studies have highlighted the anticancer potential of piperazine derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Its mechanism of action may involve the modulation of signaling pathways associated with cell survival and death .

1.3. Antimicrobial Activity

The compound has shown promising results against a range of microbial pathogens. Its efficacy is attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways, making it a candidate for further development as an antimicrobial agent .

Case Studies

Wirkmechanismus

The mechanism of action of 1-BENZYL-4-(4-NITROBENZOYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form an amino group, which may interact with biological targets through hydrogen bonding or electrostatic interactions. The benzyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) Nitro Group Position and Electronic Effects

- Target Compound : The para-nitro group on the phenyl ring contributes strong electron-withdrawing effects, altering the compound’s electronic environment and reactivity.

- Analog with Ortho-Nitro Group : Compound 7p () features a 2-nitrophenylsulfonyl group, resulting in a lower melting point (158–160°C) compared to the para-nitro analog 7q (182–186°C), likely due to reduced symmetry and intermolecular interactions .

- Hydroxyphenyl Derivative: (4-Benzylpiperazin-1-yl)-(4-hydroxyphenyl)methanone (1d, ) replaces the nitro group with a hydroxyl group, reducing molecular weight (297.16 vs. ~353.37 for the nitro analog) and introducing hydrogen-bonding capability, which may enhance solubility .

b) Trifluoromethyl and Halogen Substitutions

- Trifluoromethylphenyl Derivative : Compound 18 () contains a 3-(trifluoromethyl)phenyl group. The trifluoromethyl group, like nitro, is electron-withdrawing but offers greater metabolic stability. This compound’s IR spectrum shows distinct absorptions at 1521 cm⁻¹ (C=O) and 1327 cm⁻¹ (C-F), differing from nitro-group signatures .

- Chlorobenzyl Analogs : Compounds 4b and 4c () incorporate chlorobenzyl groups, introducing halogen-based lipophilicity. Their ¹H NMR spectra show characteristic aromatic proton splits (e.g., δ 7.23–7.30 ppm for 4-chlorophenyl), contrasting with the nitro group’s deshielding effects .

Modifications to the Piperazine Core

a) Benzhydryl vs. Benzyl Substitutions

- Benzhydrylpiperazine Derivatives : Compounds 7o–7u () replace the benzyl group with a benzhydryl moiety, increasing steric bulk. This substitution lowers yields (e.g., 31% for 7s) compared to simpler benzyl derivatives, likely due to hindered reaction kinetics .

b) Ethyl-Phthalimide Extensions

Functional Group Replacements

- Indole and Tetrazole Moieties: Compound 63925-79-1 () substitutes the nitro-phenyl group with an indole ring, reducing molecular weight (C₂₀H₂₁N₃O vs. Similarly, (4-benzylpiperazin-1-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone () incorporates a tetrazole group, enhancing hydrogen-bonding capacity .

Physicochemical and Spectral Comparisons

Table 1: Key Properties of Selected Analogs

Biologische Aktivität

(4-Benzyl-piperazin-1-yl)-(4-nitro-phenyl)-methanone, a compound with the molecular formula C19H21N3O3, is a notable piperazine derivative that has attracted attention due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

The chemical properties of (4-Benzyl-piperazin-1-yl)-(4-nitro-phenyl)-methanone are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C19H21N3O3 |

| Molecular Weight | 339.39 g/mol |

| Boiling Point | 509.5 ± 50.0 °C (Predicted) |

| Density | 1.247 ± 0.06 g/cm³ (Predicted) |

| pKa | 6.23 ± 0.10 (Predicted) |

The precise mechanism of action for (4-Benzyl-piperazin-1-yl)-(4-nitro-phenyl)-methanone is not fully understood. However, it is believed to interact with neurotransmitter receptors and enzymes within the central nervous system (CNS). The piperazine ring structure mimics neurotransmitters, facilitating binding and modulation of receptor activity, which may contribute to its pharmacological effects .

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Neuropharmacological Effects : The compound has been studied for its potential effects on CNS-related disorders, possibly acting as a modulator for neurotransmitter systems.

- Antitumor Activity : Certain derivatives of piperazine compounds have demonstrated antitumor properties, suggesting that (4-Benzyl-piperazin-1-yl)-(4-nitro-phenyl)-methanone may also possess similar capabilities .

Comparative Analysis

A comparative analysis with similar compounds reveals varied biological activities:

| Compound | Biological Activity |

|---|---|

| (4-Benzoylpiperazin-1-yl)(2-nitrophenyl)methanone | Moderate antimalarial activity |

| (4-Methylpiperazin-1-yl)(2-nitrophenyl)methanone | Neuropharmacological effects |

| Phenyl(4-tosylpiperazin-1-yl)methanone | Inhibitory effects on acetylcholinesterase |

This comparison highlights the unique biological profile of (4-Benzyl-piperazin-1-yl)-(4-nitro-phenyl)-methanone due to its specific functional groups.

Case Studies

Several studies have explored the biological activity of related piperazine derivatives:

- Antimelanogenic Effects : A study reported that a structurally similar compound exhibited significant antimelanogenic activity on B16F10 cells without cytotoxicity, indicating potential applications in skin-related treatments .

- Chemokine Receptor Antagonism : Other derivatives have been identified as antagonists of Chemokine Receptor 1 (CCR-1), useful in treating inflammatory diseases involving monocyte and T-cell activation .

Q & A

Q. What are common synthetic routes for (4-Benzyl-piperazin-1-yl)-(4-nitro-phenyl)-methanone, and how are intermediates characterized?

A typical approach involves coupling a nitro-substituted benzoyl chloride (e.g., 4-nitrobenzoyl chloride) with a piperazine derivative (e.g., 1-(2-furoyl)piperazine) in the presence of a base like triethylamine. Post-reduction of the nitro group (e.g., using SnCl₂) may yield amino derivatives for further functionalization . Characterization relies on 1H-NMR (e.g., δ 7.5–8.2 ppm for aromatic protons) and 13C-NMR (e.g., carbonyl peaks at ~165–170 ppm) to confirm structural integrity .

Q. How is NMR spectroscopy utilized to verify the chemical environment of this compound?

1H-NMR identifies proton environments:

- Aromatic protons (4-nitro-phenyl) resonate at δ 7.5–8.2 ppm.

- Piperazine methylene groups (CH₂) appear as multiplets at δ 2.5–3.5 ppm. 13C-NMR confirms carbonyl (C=O) at ~168 ppm and nitro-substituted carbons (C-NO₂) at ~145–150 ppm. Discrepancies in integration ratios or unexpected shifts may indicate incomplete coupling or impurities .

Q. What purification methods are effective for isolating this compound?

Column chromatography with gradient elution (e.g., n-hexane/EtOAC 5:5) achieves high purity (>95%). Recrystallization in chloroform/methanol (CHCl₃/MeOH) is also effective for solid derivatives. HPLC (e.g., retention time ~13 minutes at 254 nm) validates purity post-purification .

Q. Which spectroscopic techniques confirm the nitro group's presence and orientation?

- Infrared (IR) spectroscopy : Strong NO₂ asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1340 cm⁻¹ .

- UV-Vis : Absorption maxima at ~260–280 nm due to nitro-phenyl conjugation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in elemental analysis results (e.g., carbon/nitrogen percentages)?

Discrepancies between calculated and observed values (e.g., C: 61.71% vs. 61.67%) may arise from hygroscopicity or residual solvents. Dry samples under vacuum (40°C, 24 hr) and use high-purity reference standards. Cross-validate with HRMS (high-resolution mass spectrometry) to confirm molecular ion peaks .

Q. What strategies optimize coupling reactions involving nitro-phenyl derivatives and piperazine scaffolds?

Q. How do substituents on the benzyl-piperazine moiety influence bioactivity or solubility?

- Electron-withdrawing groups (e.g., nitro) reduce solubility but enhance stability.

- Hydrophilic substitutions (e.g., hydroxyl) improve aqueous solubility (e.g., logP reduction from 3.2 to 2.5). Computational modeling (e.g., DFT calculations ) predicts steric and electronic effects on receptor binding .

Q. What methodological approaches address insolubility during synthesis or bioassays?

- Co-solvent systems : Use DMSO/water mixtures (e.g., 10% DMSO) for in vitro assays.

- Microwave-assisted synthesis reduces reaction time and improves yields for insoluble intermediates .

Q. How can researchers validate the absence of regioisomers in the final product?

- 2D-NMR (e.g., HSQC, HMBC) maps proton-carbon correlations to confirm regiochemistry.

- X-ray crystallography provides definitive structural proof, though it requires high-quality single crystals .

Q. What computational tools predict metabolic stability or toxicity of nitro-containing derivatives?

- ADMET predictors (e.g., SwissADME) estimate metabolic pathways (e.g., nitro reduction to amine).

- Docking simulations (AutoDock Vina) identify potential off-target interactions with cytochrome P450 enzymes .

Data Contradiction and Validation

- Conflicting NMR assignments : Cross-reference with DEPT-135 (to distinguish CH₂/CH₃ groups) and COSY for proton-proton coupling .

- HPLC purity vs. bioactivity mismatch : Perform LC-MS to detect trace impurities (e.g., <0.1% acylated byproducts) that may inhibit biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.